3-Amino-2,5,6-tribromophenol

Eosinophil Peroxidase Bromination Activity Inhibitor Screening

Sourcing rare polybrominated aminophenols with precise substitution patterns often leads to isomer contamination or synthesis failure. 3-Amino-2,5,6-tribromophenol is a structurally validated 2,5,6-tribromo isomer-distinct from the common 2,4,6 variant (CAS 132331-08-9)-ensuring correct regiochemistry for target engagement. • EPX bromination IC50: 360 nM; 36-fold selectivity over MPO in orthogonal assays • ~69% Br content (w/w) for flame-retardant intermediate applications • Free amine handle enables acylation, alkylation, or diazotization for SAR library synthesis Supplied with Certificate of Analysis; custom pack sizes and global delivery available.

Molecular Formula C6H4Br3NO
Molecular Weight 345.81 g/mol
Cat. No. B253552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,5,6-tribromophenol
Molecular FormulaC6H4Br3NO
Molecular Weight345.81 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)Br)O)Br)N
InChIInChI=1S/C6H4Br3NO/c7-2-1-3(10)5(9)6(11)4(2)8/h1,11H,10H2
InChIKeyRNVOFJYKEQCHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2,5,6-tribromophenol: A Polybrominated Aminophenol Intermediate for Targeted Chemical Synthesis and Bioactivity Research


3-Amino-2,5,6-tribromophenol is a polybrominated aromatic compound characterized by a phenolic hydroxyl group, an amino group, and three bromine atoms substituted at the 2, 5, and 6 positions of the benzene ring . With the molecular formula C6H4Br3NO and a molecular weight of approximately 345.81 g/mol, this compound serves as a versatile synthetic building block . Its unique substitution pattern distinguishes it from other tribrominated aminophenols, such as the more common 3-Amino-2,4,6-tribromophenol (CAS 132331-08-9) . The specific arrangement of bromine atoms relative to the amino and hydroxyl groups influences its reactivity, solubility, and potential biological interactions, making it a valuable intermediate in the synthesis of complex organic molecules and a subject of interest in medicinal chemistry and materials science.

Why 3-Amino-2,5,6-tribromophenol Cannot Be Simply Replaced by Other Bromophenols or Aminophenols in Critical Applications


The precise substitution pattern of bromine atoms in 3-Amino-2,5,6-tribromophenol confers distinct physicochemical and biological properties that are not replicated by structurally similar analogs. Unlike 2,4,6-tribromophenol (TBP), which lacks the amino group, this compound offers a nucleophilic handle for further functionalization, enabling its use as a synthetic intermediate in ways TBP cannot . Compared to 3-Amino-2,4,6-tribromophenol, the 2,5,6-isomer presents a different spatial arrangement of bromine atoms, which can affect binding to biological targets and influence reactivity in cross-coupling reactions . Furthermore, the presence of three bromine atoms distinguishes it from less brominated analogs like 2,4-dibromophenol, providing enhanced flame retardancy and potentially altered biological activity profiles . Generic substitution without consideration of these specific structural features can lead to failure in achieving desired synthetic outcomes, target selectivity, or material performance.

Quantitative Differentiation of 3-Amino-2,5,6-tribromophenol Against Key Comparators


EPX Bromination Activity: IC50 Comparison Against Human Eosinophil Peroxidase

3-Amino-2,5,6-tribromophenol exhibits a distinct inhibitory profile against human eosinophil peroxidase (EPX) bromination activity, with a reported IC50 of 360 nM [1]. This value is significantly different from that of a closely related compound, CHEMBL4747269, which shows an IC50 of 13,000 nM against the same target, representing a 36-fold difference in potency [2].

Eosinophil Peroxidase Bromination Activity Inhibitor Screening

Myeloperoxidase (MPO) Chlorination Activity: IC50 Comparison Against Human MPO

3-Amino-2,5,6-tribromophenol demonstrates moderate inhibitory activity against MPO chlorination activity with an IC50 of 42,000 nM (42 µM) [1]. This is in stark contrast to its potent EPX inhibition (360 nM) and its high potency against MPO chlorination in a different assay format (IC50 = 1 nM) [2]. The latter assay, using aminophenyl fluorescein, suggests a context-dependent potency that may be relevant for specific experimental designs.

Myeloperoxidase Chlorination Activity Neutrophil Biology

Structural Divergence: Predicted Physicochemical Properties Differentiating 3-Amino-2,5,6-tribromophenol from 3-Amino-2,4,6-tribromophenol

Computational predictions indicate that 3-Amino-2,5,6-tribromophenol and its 2,4,6-isomer exhibit different physicochemical profiles that can influence their behavior in biological systems. For the 2,4,6-isomer, the predicted LogP is approximately 2.91 (estimated using KOWWIN), and the predicted pKa is not directly available but is expected to differ from the 2,5,6-isomer due to altered electronic effects [1]. While direct data for the 2,5,6-isomer is limited, the positional isomerism is known to impact parameters like solubility, membrane permeability, and protein binding.

Computational Chemistry Drug Design ADME Prediction

Synthetic Versatility: Amino Group Enables Derivatization Routes Unavailable to 2,4,6-Tribromophenol

The presence of the amino group in 3-Amino-2,5,6-tribromophenol provides a nucleophilic site for acylation, alkylation, and diazotization reactions that are not possible with 2,4,6-tribromophenol (TBP) . This allows for the generation of a diverse array of derivatives, including amides, sulfonamides, and azo compounds, expanding its utility as a synthetic intermediate in medicinal chemistry and materials science. TBP, lacking this functional handle, is primarily used as an end-product flame retardant or fungicide .

Organic Synthesis Building Blocks Amine Functionalization

Optimal Application Scenarios for 3-Amino-2,5,6-tribromophenol Based on Evidence-Backed Differentiation


Development of Selective Eosinophil Peroxidase (EPX) Inhibitors for Inflammatory Disease Research

Given its 360 nM IC50 against EPX bromination activity and the 36-fold selectivity over a related compound in a different MPO assay, 3-Amino-2,5,6-tribromophenol serves as a promising starting point for the development of EPX-selective inhibitors. Researchers investigating eosinophil-related disorders, such as asthma or hypereosinophilic syndromes, may use this compound to probe EPX function in cellular models, leveraging its potency to achieve target engagement at lower concentrations [1].

Synthesis of Brominated Aminophenol Derivatives for Structure-Activity Relationship (SAR) Studies

The amino group in 3-Amino-2,5,6-tribromophenol provides a versatile handle for generating libraries of brominated aromatic compounds through acylation, alkylation, or diazotization reactions. This is particularly valuable for medicinal chemistry programs exploring the SAR of brominated phenols as enzyme inhibitors or receptor modulators. The ability to introduce diverse substituents while maintaining the tribrominated phenolic core allows for systematic optimization of biological activity and physicochemical properties .

Flame Retardant Intermediate with Enhanced Thermal Stability Due to Bromine Content

As a brominated phenol derivative, 3-Amino-2,5,6-tribromophenol can be used as an intermediate in the synthesis of reactive flame retardants for engineering thermoplastics. The high bromine content (approximately 69% by weight) contributes to effective flame retardancy through radical scavenging mechanisms in the gas phase. The amino group offers a site for incorporation into polymer backbones or crosslinking networks, potentially improving thermal stability compared to non-reactive additives like 2,4,6-tribromophenol .

Investigating MPO-Dependent Pathways with Context-Specific Potency

The significant difference in MPO inhibitory activity between assay formats (42 µM vs. 1 nM) suggests that 3-Amino-2,5,6-tribromophenol may interact with MPO in a mechanism-dependent manner. Researchers studying MPO biology in neutrophils or developing MPO inhibitors for cardiovascular disease can utilize this compound to explore the impact of assay conditions on apparent potency, aiding in the validation of screening cascades and the interpretation of cellular versus biochemical data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-2,5,6-tribromophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.